![molecular formula C20H31N3O2 B243939 N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B243939.png)
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide is a chemical compound that belongs to the class of piperazine derivatives. This compound is commonly referred to as 'Compound X' and has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of Compound X is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. For example, Compound X has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators in the body. Additionally, Compound X has been found to bind to certain receptors in the brain, which may contribute to its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
Compound X has been found to exhibit a number of biochemical and physiological effects. In animal studies, Compound X has been found to reduce inflammation and pain, improve memory and cognitive function, and protect against neuronal damage. Additionally, Compound X has been found to exhibit anticonvulsant effects, which may make it useful in the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Compound X in lab experiments is its high potency and selectivity. Additionally, Compound X has been found to exhibit low toxicity and minimal side effects in animal studies. However, one limitation of using Compound X is its relatively high cost compared to other compounds with similar therapeutic properties.
Zukünftige Richtungen
There are several potential future directions for research on Compound X. One area of interest is the development of more efficient and cost-effective synthesis methods for Compound X. Additionally, further studies are needed to better understand the mechanism of action of Compound X and its potential therapeutic applications. Finally, research is needed to determine the safety and efficacy of Compound X in human clinical trials.
Synthesemethoden
The synthesis of Compound X involves the reaction of 4-(2,2-dimethylpropanoyl)-1-piperazinecarboxylic acid with 4-aminophenyl-2,2-dimethylpropan-1-one. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure Compound X.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, Compound X has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C20H31N3O2 |
---|---|
Molekulargewicht |
345.5 g/mol |
IUPAC-Name |
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C20H31N3O2/c1-19(2,3)17(24)21-15-7-9-16(10-8-15)22-11-13-23(14-12-22)18(25)20(4,5)6/h7-10H,11-14H2,1-6H3,(H,21,24) |
InChI-Schlüssel |
GAWSRBNYQWZKHC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.